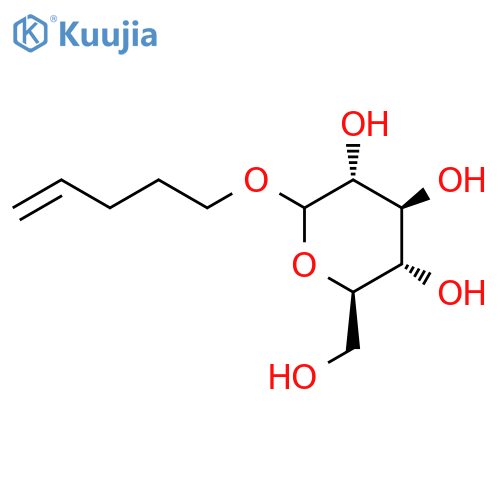Cas no 125631-33-6 (pent-4-enyl-d-glucopyranoside)

pent-4-enyl-d-glucopyranoside structure
商品名:pent-4-enyl-d-glucopyranoside
pent-4-enyl-d-glucopyranoside 化学的及び物理的性質
名前と識別子
-
- pent-4-enyl-d-glucopyranoside
- pent-4-en-1-yl D-glucopyranoside
- 4-Pentenyl-D-glucopyranoside
-
計算された属性
- せいみつぶんしりょう: 248.12598835g/mol
- どういたいしつりょう: 248.12598835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
pent-4-enyl-d-glucopyranoside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | MP150983-100 mg |
Pent-4-enyl-D-glucopyranoside |
125631-33-6 | 100MG |
$137.45 | 2023-01-03 | ||
| Biosynth | MP150983-500 mg |
Pent-4-enyl-D-glucopyranoside |
125631-33-6 | 500MG |
$479.33 | 2023-01-03 | ||
| TRC | P227548-2.5mg |
Pent-4-enyl-D-glucopyranoside |
125631-33-6 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
| Biosynth | MP150983-50 mg |
Pent-4-enyl-D-glucopyranoside |
125631-33-6 | 50mg |
$78.54 | 2023-01-03 | ||
| Biosynth | MP150983-1000 mg |
Pent-4-enyl-D-glucopyranoside |
125631-33-6 | 1g |
$830.45 | 2023-01-03 | ||
| TRC | P227548-25mg |
Pent-4-enyl-D-glucopyranoside |
125631-33-6 | 25mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P227548-5mg |
Pent-4-enyl-D-glucopyranoside |
125631-33-6 | 5mg |
$ 65.00 | 2022-06-03 | ||
| Biosynth | MP150983-250 mg |
Pent-4-enyl-D-glucopyranoside |
125631-33-6 | 250MG |
$274.31 | 2023-01-03 |
pent-4-enyl-d-glucopyranoside 関連文献
-
1. Generation of α-D-glucopyranosylacetonitrilium ions. Concerning the reverse anomeric effectAndrew J. Ratcliffe,Bert Fraser-Reid J. Chem. Soc. Perkin Trans. 1 1990 747
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
